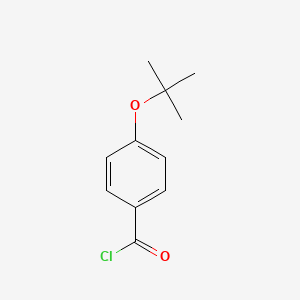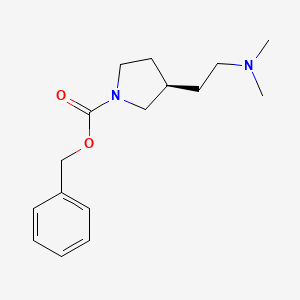
2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline is a heterocyclic compound with the molecular formula C11H14N2O2S. This compound is characterized by the presence of an oxazoline ring, which is a five-membered ring containing both nitrogen and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline typically involves the reaction of 2-amino-2-oxazoline with p-methoxyphenylthiomethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazoline ring can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxazolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the oxazoline ring and the methoxyphenyl group allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Similar in structure but contains a thiadiazole ring instead of an oxazoline ring.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but lacks the oxazoline ring.
Uniqueness
2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline is unique due to the combination of the oxazoline ring and the methoxyphenyl group attached via a sulfur atom. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Eigenschaften
CAS-Nummer |
50510-13-9 |
|---|---|
Molekularformel |
C11H14N2O2S |
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
5-[(4-methoxyphenyl)sulfanylmethyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N2O2S/c1-14-8-2-4-10(5-3-8)16-7-9-6-13-11(12)15-9/h2-5,9H,6-7H2,1H3,(H2,12,13) |
InChI-Schlüssel |
HZTUFMXXIKGMQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SCC2CN=C(O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)

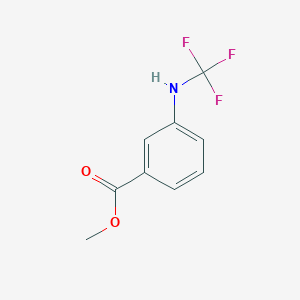

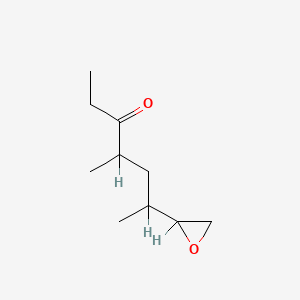
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)
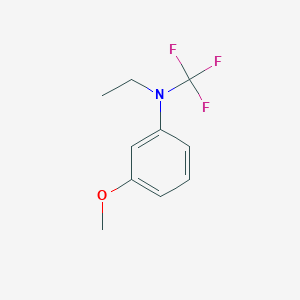
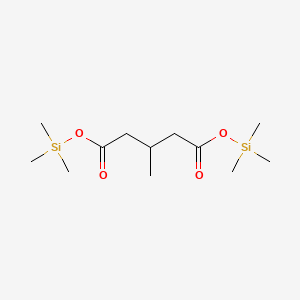
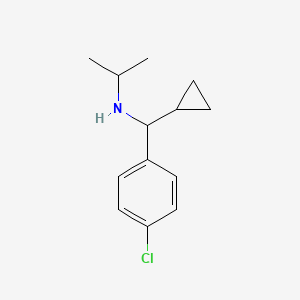
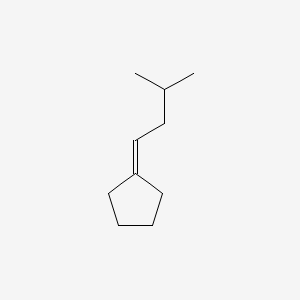
![2,7-Dioxaspiro[3.5]nonan-1-one](/img/structure/B13950117.png)
